molecular formula C12H20N2 B2907155 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline CAS No. 2248198-42-5

4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline

Cat. No.: B2907155
CAS No.: 2248198-42-5
M. Wt: 192.306
InChI Key: KCWUUZQWKGCMLI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is an organic compound with a complex structure. It contains a primary amine group and a tertiary amine group, making it a versatile molecule in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves the reaction of 4-nitro-N,N-dimethylaniline with ®-3-amino-2-methylpropanol under reducing conditions. The reduction of the nitro group to an amine group is a crucial step in this synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are essential to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their activity. The tertiary amine group can participate in various chemical interactions, affecting the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylbenzamide
  • 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylphenylamine

Uniqueness

4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is unique due to its specific combination of primary and tertiary amine groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(2R)-3-amino-2-methylpropyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWUUZQWKGCMLI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)N(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.